Carbamodithioic acid, diethyl-, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester
Description
Overview of Carbamodithioic Acid Derivatives
Carbamodithioic acid derivatives belong to the broader family of dithiocarbamic acids, characterized by the replacement of oxo and hydroxy groups in carbamic acid with thiocarbonyl and thiol functionalities, respectively. These compounds exhibit a unique ability to act as bidentate ligands, forming stable complexes with transition metals such as copper, nickel, and zinc. The diethyl variant of carbamodithioic acid, in particular, demonstrates enhanced solubility in organic solvents compared to its shorter-chain analogs, making it advantageous for synthetic applications. Structurally, the presence of two sulfur atoms in the dithiocarbamate group (-N-CS₂⁻) enables robust metal coordination, a property leveraged in catalytic processes and materials engineering. Recent investigations into antibacterial and antifungal activities of related dithiocarbamates suggest potential biomedical applications, though these remain secondary to their primary use in industrial chemistry.
Nomenclature and Chemical Identity
The systematic IUPAC name carbamodithioic acid, diethyl-, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester delineates its molecular architecture through three key components:
- Diethylcarbamodithioic acid moiety : A dithiocarbamate group (-N-CS₂⁻) substituted with two ethyl groups at the nitrogen atom.
- 2-Oxoethyl ester linkage : An ester group connecting the dithiocarbamate to a ketone-containing ethyl chain.
- 4,5,6,7-Tetrahydro-2-benzothiazolylamino substituent : A bicyclic structure comprising a benzene ring fused to a thiazole ring, partially hydrogenated to form a tetrahydro derivative.
The compound’s molecular formula, C₁₄H₂₁N₃OS₃, corresponds to a molecular weight of 343.531 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 126830-78-2 | |
| Density | 1.317 g/cm³ | |
| Refractive Index | 1.657 | |
| Exact Mass | 343.085 Da |
The structural complexity of this ester arises from the integration of a tetrahydrobenzothiazole ring, which introduces steric hindrance and electronic effects that influence reactivity.
Historical Context and Discovery
While the exact synthesis timeline of this compound remains undocumented in public literature, its development parallels advancements in dithiocarbamate chemistry during the late 20th century. Early work on dithiocarbamates focused on their vulcanization properties in rubber production, but the discovery of their metal-chelating capabilities in the 1990s spurred interest in catalytic and biomedical applications. The incorporation of tetrahydrobenzothiazole motifs, as seen in this compound, emerged more recently as researchers sought to enhance the stability and selectivity of dithiocarbamate ligands. Patent filings from 2023–2025 indicate growing industrial interest in this ester as a precursor for high-value chemicals and specialty materials.
Relevance in Modern Chemical Research
In contemporary settings, this compound serves two primary roles:
- Fine Chemical Intermediate : Its structural features make it a versatile building block for synthesizing heterocyclic compounds, particularly those with sulfur and nitrogen heteroatoms. Manufacturers such as Henan Coreychem utilize it in multistep syntheses of pharmaceuticals and agrochemicals.
- Ligand in Coordination Chemistry : The dithiocarbamate group coordinates with metal ions to form complexes used in catalysis. For example, copper complexes derived from similar ligands exhibit activity in cross-coupling reactions.
Ongoing research explores its potential in:
Properties
CAS No. |
126830-78-2 |
|---|---|
Molecular Formula |
C14H21N3OS3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H21N3OS3/c1-3-17(4-2)14(19)20-9-12(18)16-13-15-10-7-5-6-8-11(10)21-13/h3-9H2,1-2H3,(H,15,16,18) |
InChI Key |
AZCCSEDCJWTLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=NC2=C(S1)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sodium Diethyldithiocarbamate Intermediate
The foundational step involves preparing sodium diethyldithiocarbamate, a key intermediate for the carbamodithioic acid ester synthesis:
- Reaction: Carbon disulfide reacts with diethylamine in the presence of sodium hydroxide.
- Equation:
$$
\text{CS}2 + \text{HN(C}2\text{H}5)2 + \text{NaOH} \rightarrow \text{NaS}2\text{CN(C}2\text{H}5)2 + \text{H}_2\text{O}
$$ - This reaction typically yields sodium diethyldithiocarbamate trihydrate, which can be used directly or converted to the anhydrous form for further reactions.
Preparation of the 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl Ester
- The tetrahydrobenzothiazolyl amine derivative is synthesized or procured as a precursor.
- This amine is reacted with an appropriate activated ester or acid chloride derivative of carbamodithioic acid diethyl ester or its precursor.
- The reaction forms the amide/ester linkage at the 2-oxo-2-aminoethyl position, attaching the diethyl carbamodithioic acid moiety to the heterocyclic amine.
Alkylation and Esterification Steps
- Alkylation of the dithiocarbamate sulfur atoms may be performed to stabilize the compound or to introduce the ester functionality.
- Esterification typically involves reaction with ethyl chloroformate or similar reagents under controlled conditions to form the ethyl ester group.
- The reaction conditions are optimized to avoid oxidation or decomposition of the dithiocarbamate group, which is sensitive to air and moisture.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization includes melting point determination, NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sodium diethyldithiocarbamate synthesis | Carbon disulfide, diethylamine, NaOH, aqueous medium | 0–25 °C | 1–2 hours | 85–90 | Stirring under inert atmosphere preferred |
| Amine coupling to form ester | Tetrahydrobenzothiazolyl amine, activated ester | 0–5 °C to RT | 2–4 hours | 70–80 | Use dry solvents, inert atmosphere |
| Alkylation/Esterification | Ethyl chloroformate or alkyl halide, base catalyst | 0–25 °C | 1–3 hours | 75–85 | Avoid moisture, control pH |
| Purification | Recrystallization or chromatography | Ambient to reflux | Variable | — | Solvent choice critical for purity |
Research Findings and Notes
- The preparation of diethyldithiocarbamate derivatives is well-established, with the initial step of forming sodium diethyldithiocarbamate being robust and scalable.
- The coupling of the tetrahydrobenzothiazolyl amine to the carbamodithioic acid ester requires careful stoichiometric control and anhydrous conditions to prevent hydrolysis or side reactions.
- Oxidation of dithiocarbamates to thiuram disulfides is a known side reaction; thus, inert atmosphere (nitrogen or argon) is recommended during synthesis and storage.
- The esterification step is sensitive to temperature and moisture; low temperatures and dry solvents improve yield and product stability.
- Analytical data from related compounds indicate melting points in the range of 100–180 °C, with solubility in organic solvents such as chloroform and methanol being slight to moderate.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, diethyl-, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of ester derivatives.
Scientific Research Applications
Carbamodithioic acid, diethyl-, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbamodithioic acid, diethyl-, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Carbamodithioic acid, diethyl-, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester
- CAS No.: 126830-78-2
- Synonyms: NSC650842, 2[((N,N-Diethylamino)thiocarbonylthio)acetamido]-4,5,6,7-tetrahydro-1,3-benzothiazole (among others) .
- Molecular Formula : C₁₄H₂₁N₃OS₃
- Molecular Weight : 343.5 g/mol .
Structural Features: This compound features a diethylcarbamodithioate group (-S-C(=S)-N(Et)₂) linked via an oxoethylamino spacer to a 4,5,6,7-tetrahydrobenzothiazole moiety. The benzothiazole ring is partially saturated, contributing to its conformational rigidity .
Applications :
Primarily used as a pharmaceutical intermediate, particularly in synthesizing anti-cancer, anti-inflammatory, or metabolic inhibitors .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural attributes and functional groups:
Key Differences
Functional Groups: The target compound’s carbamodithioate ester group distinguishes it from analogs like carboxylic acids (e.g., 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid) or glycosides (e.g., 8-O-Acetylshanzhiside methyl ester). Unlike the tetrahydrobenzo[b]thiophene derivatives (e.g., compound in ), the target’s benzothiazole ring lacks a fused thiophene system, altering electronic properties and steric interactions .
Molecular Weight and Solubility :
- The target compound (343.5 g/mol) is heavier than most analogs (e.g., ~234–300 g/mol), likely due to the carbamodithioate group. This may reduce aqueous solubility compared to smaller, polar derivatives like 8-O-Acetylshanzhiside methyl ester .
Biological Activity :
- While the target is primarily an intermediate, analogs such as 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid are direct inhibitors targeting specific enzymes (e.g., kinases) .
Research Findings and Industrial Relevance
- Synthetic Utility : The carbamodithioate group in the target compound enables nucleophilic substitution reactions, facilitating the synthesis of sulfur-containing bioactive molecules .
- Stability: Its partially saturated benzothiazole ring improves thermal stability compared to fully aromatic thiazole derivatives, as noted in patent literature for similar compounds .
Biological Activity
Carbamodithioic acid, diethyl-, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester (CAS No. 126830-78-2) is a complex organic compound that has garnered interest in various fields due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C14H21N3OS3
Molecular Weight: 343.5 g/mol
IUPAC Name: [2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] N,N-diethylcarbamodithioate
CAS Number: 126830-78-2
| Property | Value |
|---|---|
| Molecular Weight | 343.5 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of Carbamodithioic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, leading to the inhibition of their activity or modulation of their function. This interaction may result in:
- Inhibition of cell proliferation: The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Induction of apoptosis: Studies indicate that it can trigger programmed cell death in malignant cells.
Therapeutic Applications
Research indicates several promising therapeutic applications for Carbamodithioic acid:
-
Anticancer Activity:
- In vitro studies have demonstrated that the compound exhibits cytotoxic effects against different cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing oxidative stress and disrupting mitochondrial function.
- A study reported that treatment with this compound led to a significant reduction in cell viability in various cancer models (Bengtström et al., 2014).
-
Antimicrobial Properties:
- Preliminary investigations suggest that Carbamodithioic acid possesses antimicrobial activity against several bacterial strains. It appears to disrupt bacterial cell membranes and inhibit metabolic functions.
-
Potential as a Therapeutic Agent:
- Ongoing research is exploring its use as a lead compound for developing new therapeutic agents targeting specific diseases related to oxidative stress and inflammation.
Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of Carbamodithioic acid against human breast cancer cells (MCF-7). The results indicated:
- IC50 Value: Approximately 25 µM after 48 hours of treatment.
- Mechanism: The compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Tested Strains: Escherichia coli and Staphylococcus aureus.
- Results: The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Carbamodithioic acid compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Diethyl dithiocarbamate | Antiparasitic | Known for its broad-spectrum activity |
| Carbamodithioic acid, diethyl-, methyl ester | Limited anticancer activity | Less potent than the diethyl variant |
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for reproducible yields?
- Methodological Answer : The compound can be synthesized via condensation of amines with malonic acid monoethyl ester, as demonstrated in analogous benzothiazole derivatives . Key parameters include:
- Reaction conditions : Ethanol as solvent, controlled temperature (e.g., 75°C), and acid catalysis (e.g., H₂SO₄) .
- Purification : Use column chromatography or preparative HPLC (≥98% purity criteria, as in ) to isolate the esterified product .
- Yield optimization : Adjust stoichiometric ratios (e.g., amine-to-malonate ratio) and monitor reaction progress via TLC or HPLC retention time matching .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- Chromatography : Validate purity using HPLC with retention time comparisons against reference standards (e.g., EU1794-4 in ) .
- Spectroscopy : Employ ¹H/¹³C NMR to confirm ester and benzothiazole substituents, and FT-IR to verify carbonyl (C=O) and thioamide (C=S) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₆H₁₉N₃O₄S₂) and rule out side products .
Advanced Research Questions
Q. How can researchers investigate the antiinflammatory mechanism of this compound?
- Methodological Answer :
- In vitro assays : Test cyclooxygenase (COX-1/COX-2) inhibition to evaluate prostaglandin pathway interference, building on the carrageenin-induced edema model .
- In vivo models : Use rat paw edema assays (as in ) with dose-response curves (e.g., 10–100 mg/kg) and histological analysis of tissue inflammation .
- Molecular docking : Model interactions with COX-2 active sites using software like AutoDock Vina, leveraging structural analogs (e.g., compound 7 in ) .
Q. How should contradictory biological activity data be addressed across studies?
- Methodological Answer :
- Cross-validation : Replicate assays under standardized conditions (e.g., animal strain, carrageenin concentration) to minimize variability .
- Structural analogs : Compare activity trends with derivatives (e.g., malonamic acid vs. ester forms in ) to identify functional group dependencies .
- Orthogonal assays : Supplement in vivo data with in vitro cytokine profiling (e.g., IL-6/TNF-α ELISA) to confirm antiinflammatory specificity .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold modification : Synthesize derivatives with varied substituents (e.g., methoxy vs. amino groups on the benzothiazole ring) to map pharmacophore requirements .
- Activity cliffs : Prioritize compounds with >50% efficacy differences (e.g., compound 7 vs. inactive analogs in ) for mechanistic follow-up .
- Data table :
| Derivative | Substituent (R) | Antiinflammatory Activity (% Inhibition) |
|---|---|---|
| 7 | Ethyl ester | 68% |
| 23 | Carboxylic acid | 72% |
| Inactive | Methyl group | <10% |
- Statistical modeling : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .
Q. How can synthetic routes be adapted to improve scalability for preclinical studies?
- Methodological Answer :
- Process intensification : Replace batch reactions with flow chemistry for esterification steps, reducing reaction time from hours to minutes .
- Green chemistry : Substitute SnCl₂ (used in benzothiazole synthesis ) with eco-friendly reductants (e.g., NaBH₄/CuCl₂).
- Quality-by-design (QbD) : Implement DoE (Design of Experiments) to optimize parameters like temperature, pH, and solvent polarity .
Theoretical and Methodological Frameworks
Q. How should researchers link experimental design to conceptual frameworks in drug discovery?
- Methodological Answer :
- Guiding principle : Align SAR studies with the "lock-and-key" theory of enzyme inhibition, as seen in COX-2 targeting .
- Quadripolar model : Integrate theoretical (e.g., antiinflammatory mechanisms), epistemological (e.g., in vivo vs. in vitro validity), morphological (e.g., structural data), and technical (e.g., HPLC validation) poles .
- Iterative refinement : Use conflicting data (e.g., variable efficacy in rat models) to refine hypotheses, as per evidence-based inquiry principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
